molecular formula C7H18N2O2S B12864572 Diethyl n-isopropylsulfamide

Diethyl n-isopropylsulfamide

Cat. No.: B12864572
M. Wt: 194.30 g/mol
InChI Key: BMPLKMYSNOSSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl n-isopropylsulfamide is an organic compound with the molecular formula C7H18N2O2S It is a sulfamide derivative, characterized by the presence of both diethyl and isopropyl groups attached to the nitrogen atoms of the sulfamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl n-isopropylsulfamide typically involves the reaction of diethylamine with isopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Diethylamine+Isopropylsulfonyl chlorideDiethyl n-isopropylsulfamide+HCl\text{Diethylamine} + \text{Isopropylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Diethylamine+Isopropylsulfonyl chloride→Diethyl n-isopropylsulfamide+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or acetone can enhance the solubility of reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl n-isopropylsulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfamide group into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the isopropyl or diethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Diethyl n-isopropylsulfamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamide derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which diethyl n-isopropylsulfamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-isopropylsulfamide: Similar in structure but with a methyl group instead of diethyl groups.

    N-Ethyl-N-isopropylsulfamide: Contains an ethyl group instead of diethyl groups.

    N-Propyl-N-isopropylsulfamide: Features a propyl group in place of diethyl groups.

Uniqueness

Diethyl n-isopropylsulfamide is unique due to the presence of both diethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.

Properties

Molecular Formula

C7H18N2O2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-(diethylsulfamoylamino)propane

InChI

InChI=1S/C7H18N2O2S/c1-5-9(6-2)12(10,11)8-7(3)4/h7-8H,5-6H2,1-4H3

InChI Key

BMPLKMYSNOSSGG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.